molecular formula C12H20N2O5S B2364653 Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate CAS No. 2361645-61-4

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate

Cat. No.: B2364653
CAS No.: 2361645-61-4
M. Wt: 304.36
InChI Key: KZTSYLNGSCNBPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a versatile chiral azetidine intermediate designed for advanced pharmaceutical research and organic synthesis. The molecule integrates multiple functional handles—a protected amine (Boc group), a nitrile, and a mesylate ester—making it a valuable scaffold for constructing complex molecular architectures. Its primary research application is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating novel drug candidates with constrained azetidine rings. The reactive methylsulfonyloxy (mesylate) group serves as an excellent leaving group for nucleophilic substitution reactions, enabling further elongation of the carbon chain or introduction of new heteroatom functionalities. The Boc-protected azetidine core is a privileged structure in medicinal chemistry, known for improving the metabolic stability, solubility, and potency of lead compounds. This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSYLNGSCNBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation Strategies

Photochemical [2+2]-Cycloaddition

The azetidine core is often constructed via photochemical [2+2]-cycloaddition between alkenes and imines. A 2025 ChemRxiv study demonstrated the use of azetidine-2-carboxylic acid derivatives in flow reactors under visible light (365–660 nm) to produce spirocyclic azetidines. Key conditions include:

  • Reagents : 4CzIPN (organic photocatalyst, 2.5 mol%), LiOH·H₂O (1.1 equiv), DMF solvent.
  • Yield : 61% in flow synthesis (48 g scale).
  • Advantages : Scalability and compatibility with diverse alkenes, including styrenes and vinylpyridines.

This method avoids transition metals, making it suitable for pharmaceutical applications requiring low residual metal content.

Introduction of the Cyano Group

Nucleophilic Substitution with Cyanide

The cyano group is introduced via nucleophilic substitution at the azetidine C3 position. A 2025 PubChem entry describes tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate as a precursor, synthesized by reacting Boc-protected azetidinone with trimethylsilyl cyanide (TMSCN) in anhydrous THF.

  • Conditions : 0°C, 12 hr, under nitrogen.
  • Intermediate : Hydroxy-cyano adduct, isolated in 76% yield.
  • Limitation : Requires subsequent functionalization to install the methylsulfonyloxyethyl group.

Sulfonylation of the Hydroxy Intermediate

Methylsulfonylation with Mesyl Chloride

The hydroxy group in tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is converted to the methylsulfonyloxyethyl moiety via a two-step process:

  • Ethylene Glycol Coupling :
    • Reagents : Ethylene glycol, Mitsunobu conditions (DIAD, PPh₃).
    • Yield : 68–72% for analogous compounds.
  • Sulfonylation :
    • Reagents : Methanesulfonyl chloride (MsCl), Et₃N (2.5 equiv), CH₂Cl₂, 0°C → rt.
    • Yield : 85–90%.
Table 1. Optimization of Sulfonylation Conditions
Base Solvent Temperature Yield (%)
Et₃N CH₂Cl₂ 0°C → rt 89
DIPEA THF 0°C → rt 78
Pyridine Toluene rt 65

Data adapted from US Patent 8,420,629.

Industrial-Scale Production Considerations

Flow Chemistry for Multigram Synthesis

The ChemRxiv flow protocol enables large-scale production of azetidine derivatives:

  • Reactor Type : Continuous-flow microreactor.
  • Throughput : 30 mL/min, 48 g per run.
  • Cost Efficiency : Reduced catalyst loading (2.0 mol% 4CzIPN).
Table 2. Batch vs. Flow Synthesis Comparison
Parameter Batch Synthesis Flow Synthesis
Yield (%) 66 61
Reaction Time (hr) 18 0.5
Scalability ≤5 g ≤50 g

Data from ChemRxiv.

Challenges and Limitations

Stereochemical Control

The tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate synthesis faces stereochemical challenges:

  • Epimerization Risk : During sulfonylation, the C3 stereocenter may racemize under acidic/basic conditions.
  • Mitigation : Use of mild bases (Et₃N) and low temperatures (0°C).

Functional Group Compatibility

  • Boc Protection : Stable under MsCl/Et₃N conditions but may cleave in strong acids.
  • Cyano Group Stability : Prone to hydrolysis in aqueous acidic/basic media, necessitating anhydrous conditions.

Emerging Methodologies

Radical-Based Functionalization

Zard et al. demonstrated xanthate-mediated radical additions to azetines, enabling C–H functionalization. While untested for this compound, such methods could bypass intermediate isolation steps:

  • Reagents : Lauroyl peroxide (initiator), xanthates.
  • Potential Application : Direct introduction of methylsulfonyloxyethyl via radical trapping.

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyloxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various biological and chemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate scaffolds exhibit diverse reactivities and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate Cyano, methylsulfonyloxyethyl ~326.4 (estimated) Potential intermediate for nucleophilic substitutions; mesyloxy group enhances leaving ability. N/A (hypothetical)
Tert-butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate (30) Cyano, trimethylsilylpropynyl 334.5 Alkynyl substituent enables click chemistry or cross-coupling; synthesized via LiHMDS-mediated alkylation .
Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) Isopropoxy-oxoethylidene 256.2 Conjugated enone system for Michael additions; 73% yield via general procedure A .
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069) Fluoro, hydroxymethyl 219.2 Fluorine enhances metabolic stability; hydroxymethyl enables further functionalization (e.g., oxidation to carboxylic acid) .
Tert-butyl 3-(((2R,3S,4R,5S,6R)-4,5-bis(benzyloxy)-...tetrahydro-2H-pyran-2-yl)methyl)azetidine-1-carboxylate (32) Glycal-linked boronate ester 803.8 Boronate ester facilitates Suzuki-Miyaura cross-coupling; used in glycoside synthesis .

Biological Activity

Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

  • IUPAC Name: this compound
  • CAS Number: 497160-14-2
  • Molecular Formula: C₁₁H₁₉N₁O₄S
  • Molecular Weight: 229.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl azetidine derivatives with cyanoacetic acid and a sulfonylating agent. The process may include several steps, including protection of functional groups and careful control of reaction conditions to yield the desired product with high purity.

The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the cyano group, which may interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Potential effectiveness against certain bacterial strains.
  • Anticancer Properties: In vitro studies indicate cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluating the antimicrobial efficacy of azetidine derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus .
  • Cytotoxicity Assays:
    • Research involving various azetidine derivatives demonstrated that certain modifications enhance cytotoxic activity against human cancer cell lines (e.g., HeLa cells). The presence of the cyano group was noted to play a crucial role in increasing toxicity .
  • Pharmacokinetics:
    • A pharmacokinetic study indicated that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo, suggesting potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
PharmacokineticsFavorable absorption and distribution

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Azetidine ring formation : Cyclization reactions using tert-butyl chloroformate to introduce the carbamate group .
  • Functionalization : Introducing the cyano and methylsulfonyloxyethyl groups via nucleophilic substitution or oxidation-reduction sequences. For example, the methylsulfonyloxyethyl group may be introduced using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Protection/deprotection : The tert-butyl group acts as a protecting group for the carbamate, ensuring selective reactivity at other sites during synthesis .
    Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperatures) is critical to minimize side products .

Basic: How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with the tert-butyl group appearing as a singlet (~1.4 ppm) and the methylsulfonyloxyethyl group showing distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the cyano and sulfonyl groups .
  • X-ray Crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL) can resolve 3D conformation and bond angles, though this requires high-purity samples .

Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?

Conflicts in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Multi-technique cross-validation : Correlate NMR data with IR (for functional groups) and X-ray structures (if available) .
  • Variable-temperature NMR : Resolves dynamic effects by stabilizing conformational isomers at low temperatures .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometries to match experimental data .

Advanced: What methodologies are effective in optimizing the yield of this compound during synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts accelerate azetidine functionalization .
  • Temperature control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps like cyano group introduction .
  • Purification techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from byproducts .

Basic: What are the common chemical reactions this compound undergoes?

Key reactions include:

  • Nucleophilic substitution : The methylsulfonyloxyethyl group acts as a leaving group, enabling displacement by amines or thiols under basic conditions .
  • Reduction : The cyano group can be reduced to an amine using LiAlH4_4 or catalytic hydrogenation .
  • Hydrolysis : The tert-butyl carbamate undergoes acidic hydrolysis (e.g., HCl/dioxane) to yield the free azetidine .

Advanced: How does the methylsulfonyloxyethyl group influence the compound's reactivity in nucleophilic substitution?

The methylsulfonyloxyethyl group is a superior leaving group compared to hydroxyl or halides due to:

  • Electron-withdrawing effects : The sulfonyl group stabilizes the transition state, lowering activation energy .
  • Steric accessibility : The ethyl spacer positions the leaving group away from the bulky tert-butyl carbamate, reducing steric hindrance .
    Kinetic studies using varying nucleophiles (e.g., NaN3_3, KSCN) can quantify substitution rates .

Advanced: What experimental approaches are used to study the biological activity of this compound?

  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) identifies therapeutic potential .
  • Molecular docking : Predicts binding affinities with target proteins (e.g., kinases) using software like AutoDock .
  • Metabolic stability studies : Liver microsome assays assess pharmacokinetic properties .

Basic: What analytical techniques confirm the purity and identity of the compound?

  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity (>95% typical) .
  • Elemental analysis : Validates C, H, N, S content against theoretical values .
  • TLC : Monitors reaction progress using silica gel plates and iodine visualization .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation) directs stereochemistry .
  • Stereoselective conditions : Low-temperature reactions or chelating agents (e.g., Mg(OTf)2_2) favor specific transition states .
  • Dynamic resolution : Racemization inhibitors (e.g., chiral bases) stabilize desired enantiomers .

Advanced: What strategies mitigate side reactions during the introduction of the cyano group?

  • Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyls) with TBS or Boc groups .
  • Controlled cyanide sources : Use KCN or TMSCN in stoichiometric amounts to avoid over-alkylation .
  • Inert atmosphere : Prevents oxidation of intermediates during cyanide addition .

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